(1-Ethyl-1H-imidazol-5-yl)methanol
Overview
Description
“(1-Ethyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years. A review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Molecular Structure Analysis
The molecular structure of “(1-Ethyl-1H-imidazol-5-yl)methanol” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .
Chemical Reactions Analysis
Imidazoles are known for their versatility in chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The bonds formed during the formation of the imidazole are highlighted in the synthesis process .
Scientific Research Applications
Therapeutic Potential
Imidazole derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs . They exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antihypertensive Potential
Imidazole derivatives have been synthesized and evaluated for their antihypertensive potential . For example, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid has shown promising results in rats .
Antihistaminic Agents
Imidazole ring is a key component in antihistaminic agents such as clemizole and astemizole . These drugs are used to treat allergic reactions by blocking the action of histamine.
Antiulcer Agents
Imidazole derivatives such as omeprazole and pantoprazole are used as antiulcer agents . They work by reducing the amount of acid produced by the stomach, thereby helping to prevent ulcers.
Antihelmintic Agents
Imidazole derivatives like thiabendazole are used as antihelmintic agents . These drugs are used to treat parasitic worm infections by killing the parasites.
Antinematodal Agents
Imidazole derivatives such as nocodazole are used as antinematodal agents . These drugs are used to treat infections caused by nematodes (roundworms).
Bactericidal Agents
Imidazole derivatives like metronidazole and nitroso-imidazole are used as bactericidal agents . These drugs work by killing bacteria and are used to treat bacterial infections.
Trypanocidal Agents
Imidazole derivatives like megazol are used as trypanocidal agents . These drugs are used to treat infections caused by Trypanosoma parasites, which cause diseases like sleeping sickness and Chagas disease.
Safety and Hazards
Future Directions
Imidazoles have been the focus of recent research due to their wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
It’s known that the compound is a solid and its molecular weight is 12616 .
Result of Action
Imidazole derivatives are known to have a broad range of chemical and biological properties .
Action Environment
It’s known that the compound should be stored in a cool place and the container should be tightly closed .
properties
IUPAC Name |
(3-ethylimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCAMZAPFINSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629363 | |
Record name | (1-Ethyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-1H-imidazol-5-yl)methanol | |
CAS RN |
215872-62-1 | |
Record name | 1-Ethyl-1H-imidazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215872-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Ethyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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